molecular formula C17H13ClN2OS2 B4933861 3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide

3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide

Cat. No.: B4933861
M. Wt: 360.9 g/mol
InChI Key: QRPTWRFHSQNCRB-UHFFFAOYSA-N
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Description

3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that combines a benzothiophene core with various functional groups

Properties

IUPAC Name

3-chloro-N-[(3-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS2/c1-10-5-4-6-11(9-10)19-17(22)20-16(21)15-14(18)12-7-2-3-8-13(12)23-15/h2-9H,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPTWRFHSQNCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing reagents and aromatic precursors.

    Introduction of the Chloro Group: Chlorination of the benzothiophene core is usually performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using aniline derivatives.

    Formation of the Carbonothioyl Group: This step involves the reaction of the amino group with carbon disulfide or similar reagents to form the carbonothioyl linkage.

    Final Coupling: The final step involves coupling the intermediate with 3-methylphenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a wide range of functionalized derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound could be used as a tool to study various biological processes, including enzyme inhibition and protein interactions.

    Industrial Applications:

Mechanism of Action

The mechanism by which 3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-{[(3-chlorophenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide
  • 3-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide
  • 3-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide

Uniqueness

3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. Its combination of a benzothiophene core with a carbonothioyl linkage and a 3-methylphenyl group sets it apart from other similar compounds, potentially offering unique reactivity and interactions in various applications.

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